

Characterization of Propargyl-PEG7-acid Conjugates by NMR and HPLC: An Application Note

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Compound of Interest

Compound Name: *Propargyl-PEG7-acid*

Cat. No.: *B610269*

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Introduction

Propargyl-PEG7-acid is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The molecule features a terminal propargyl group, amenable to click chemistry reactions, and a carboxylic acid for conjugation to amine-containing molecules. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. Accurate characterization of this linker is critical to ensure purity, identity, and performance in its downstream applications. This document provides detailed protocols for the characterization of **Propargyl-PEG7-acid** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key properties of **Propargyl-PEG7-acid** is provided in the table below.

Property	Value	Reference
Chemical Name	4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid	[1]
Molecular Formula	C18H32O9	[2][3]
Molecular Weight	392.45 g/mol	[2][3]
Purity (Typical)	>96%	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of **Propargyl-PEG7-acid**. Both ^1H and ^{13}C NMR are utilized to ensure the presence of the key functional groups and the integrity of the PEG spacer.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Propargyl-PEG7-acid**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3) or DMSO- d_6).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher
 - Solvent: CDCl_3
 - Temperature: 25°C
 - Number of Scans: 16-64

- Relaxation Delay: 1-2 seconds
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher
 - Solvent: CDCl_3
 - Temperature: 25°C
 - Pulse Program: Standard proton-decoupled
 - Number of Scans: 1024 or more, depending on concentration.

Data Interpretation and Representative Chemical Shifts

The following tables summarize the expected chemical shifts for **Propargyl-PEG7-acid**. Actual shifts may vary slightly depending on the solvent and concentration.

Table 1: Representative ^1H NMR Chemical Shifts

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
$\text{HC}\equiv\text{C}-$	~ 2.4	Triplet	1H
$-\text{CH}_2-\text{C}\equiv\text{CH}$	~ 4.2	Doublet	2H
$-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ (PEG backbone)	$\sim 3.6-3.7$	Multiplet	24H
$-\text{O}-\text{CH}_2-\text{CH}_2-\text{COOH}$	~ 3.8	Triplet	2H
$-\text{CH}_2-\text{COOH}$	~ 2.6	Triplet	2H
$-\text{COOH}$	$\sim 10-12$ (broad)	Singlet	1H

Table 2: Representative ^{13}C NMR Chemical Shifts

Assignment	Chemical Shift (δ , ppm)
$C\equiv CH$	~75
$HC\equiv C-$	~80
$-CH_2-C\equiv CH$	~59
$-O-CH_2-CH_2-O-$ (PEG backbone)	~70-71
$-CH_2-COOH$	~35
$-COOH$	~172-174

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of **Propargyl-PEG7-acid**. Due to the lack of a strong UV chromophore in the PEG structure, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, derivatization can be performed to introduce a UV-active moiety.

Experimental Protocol: HPLC

- Sample Preparation:
 - Prepare a stock solution of **Propargyl-PEG7-acid** in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
 - Filter the sample through a 0.22 μ m syringe filter before injection.
- Instrument and Conditions:
 - HPLC System: A standard HPLC system with a gradient pump and autosampler.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid

- Gradient:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30-31 min: 80% to 20% B
 - 31-35 min: 20% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detector: ELSD or CAD

Data Presentation

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Table 3: HPLC Purity Data

Sample ID	Retention Time (min)	Peak Area (%)	Purity Specification
Propargyl-PEG7-acid	(Typical value)	>96%	>95%

Workflow and Pathway Diagrams

Figure 1. Experimental Workflow for Characterization

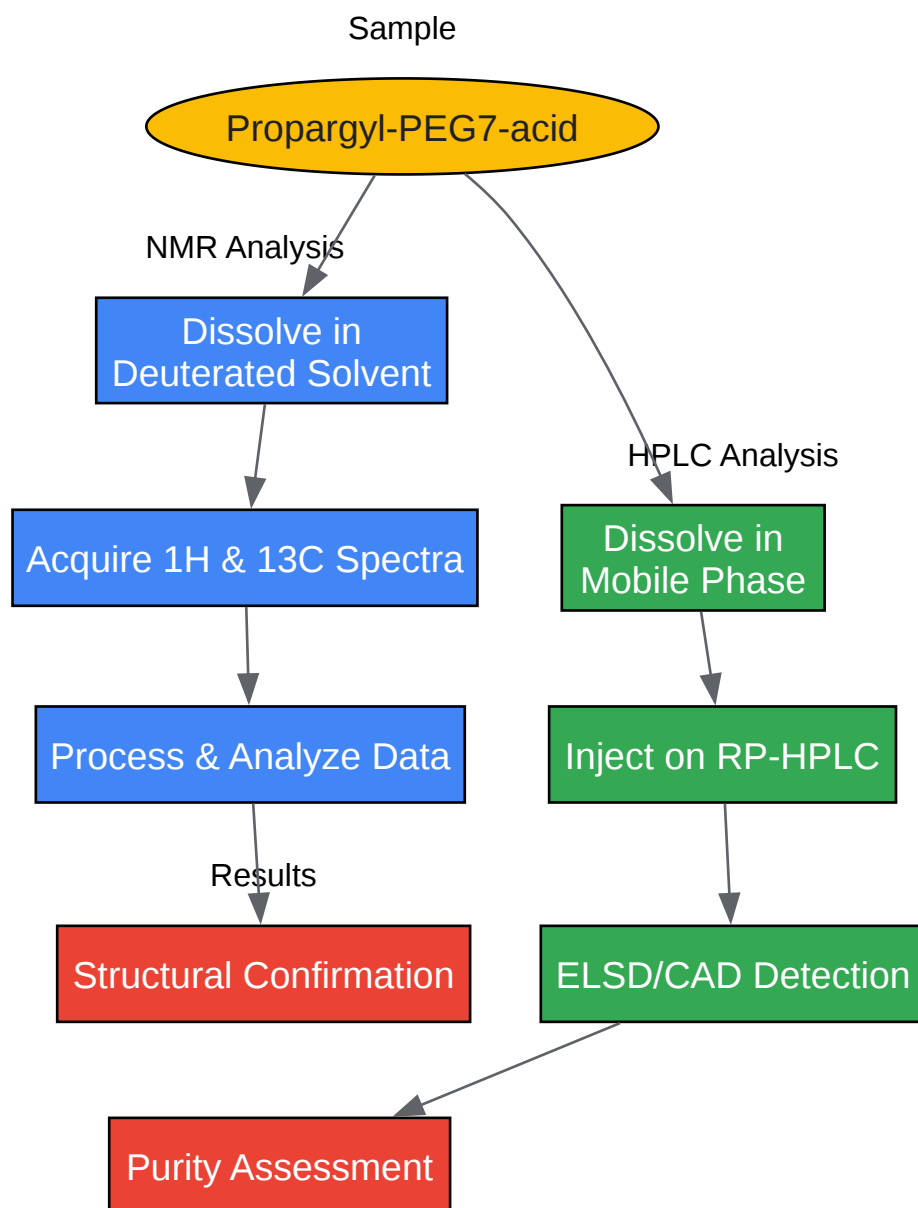
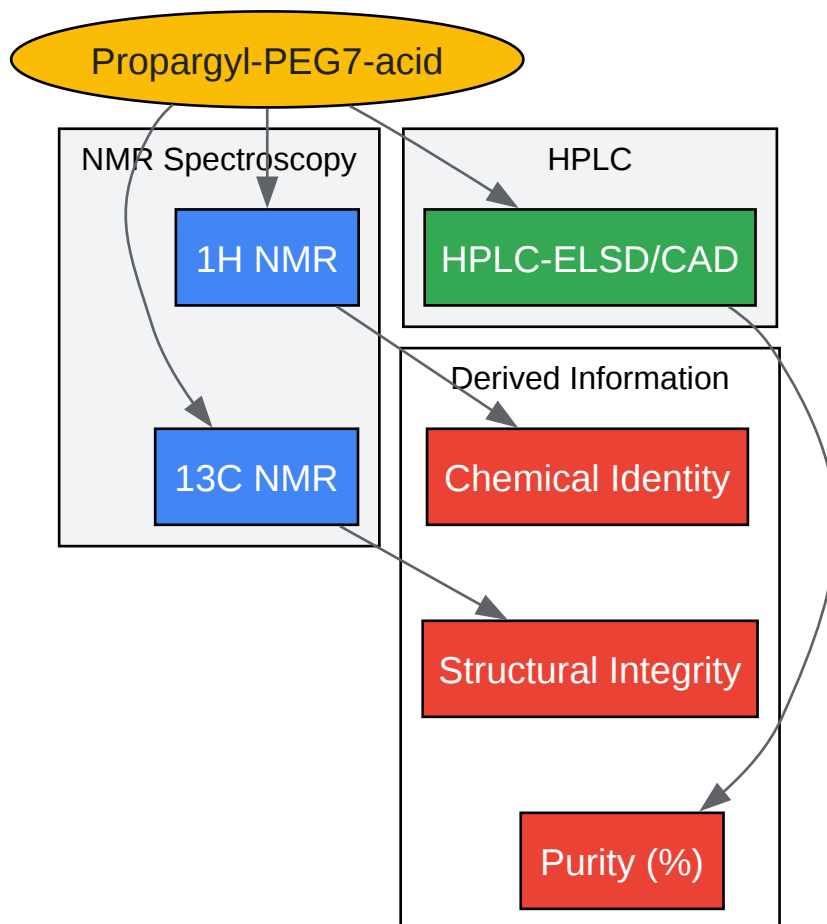


Figure 2. Logical Relationship of Characterization Data



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